molecular formula C22H23N3OS2 B2767467 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476459-44-6

2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2767467
CAS No.: 476459-44-6
M. Wt: 409.57
InChI Key: MBYBEAVVUFAPNG-UHFFFAOYSA-N
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Description

The compound 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group at position 2 and an acetamide moiety at position 3. Its structural uniqueness lies in the fusion of a thiophene ring with a pyrazole, combined with sterically demanding substituents, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS2/c1-15-8-16(2)10-18(9-15)25-22(19-12-28-13-20(19)24-25)23-21(26)14-27-11-17-6-4-3-5-7-17/h3-10H,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYBEAVVUFAPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CSCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thieno[3,4-c]pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H19N3O3S
  • Molecular Weight : 417.48 g/mol
  • IUPAC Name : 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Thieno[3,4-c]pyrazoles have demonstrated significant anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to the one have been shown to inhibit the proliferation of cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range .
  • Antioxidant Properties :
    • The antioxidant activity of these compounds is noteworthy. Studies have reported that related thieno derivatives exhibit strong free radical scavenging capabilities, which are crucial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition :
    • Certain derivatives have been found to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. This inhibition suggests potential therapeutic applications in treating cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Study on Anticancer Activity :
    A study published in MDPI evaluated the anticancer properties of various thieno derivatives. The results indicated that specific compounds could significantly reduce cell viability in cancer lines through apoptosis pathways, suggesting their potential as chemotherapeutic agents .
  • Antioxidant Evaluation :
    In another investigation focused on antioxidant activity, thieno derivatives were tested against standard antioxidants like gallic acid. The results showed comparable or superior antioxidant capacity with IC50 values indicating effective free radical scavenging abilities .

The biological activities of 2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can be attributed to several proposed mechanisms:

  • Inhibition of Cell Proliferation :
    Compounds may induce cell cycle arrest at various phases (G1/S or G2/M), leading to reduced proliferation rates in cancer cells.
  • Apoptotic Pathways Activation :
    Activation of intrinsic apoptotic pathways has been observed in cell lines treated with thieno derivatives, leading to increased caspase activity and DNA fragmentation.
  • Reactive Oxygen Species (ROS) Modulation :
    The ability to modulate ROS levels contributes to both antioxidant effects and pro-apoptotic signaling in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide-containing heterocycles from the literature ( and ).

Structural Features
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Thieno[3,4-c]pyrazole 3,5-Dimethylphenyl, benzylthio-acetamide Not provided Not provided
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano C20H10N4O3S 386.37 g/mol
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, cyano C22H17N3O3S 403.45 g/mol
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran, cyano C17H10N4O3 318.29 g/mol
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole 3,4-Dichlorophenyl, acetamide C11H8Cl2N2OS 303.16 g/mol

Key Observations :

  • The target’s thienopyrazole core differs from thiazolo-pyrimidine (11a,b) and pyrimido-quinazoline (12) in , which feature fused 6-membered rings. The thiazole core in is simpler, lacking fused systems .
  • Substituent diversity: The target’s benzylthio group contrasts with the cyanobenzylidene (11b) and dichlorophenyl () groups, which may alter electronic properties and steric bulk.
Physicochemical Properties
Compound Melting Point (°C) Notable Functional Groups (IR/NMR)
11a 243–246 IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN); NMR: δ 2.37 (s, 9H, 3×CH3)
11b 213–215 IR: 3,423 cm⁻¹ (NH), 2,209 cm⁻¹ (CN); NMR: δ 8.01 (s, =CH)
12 268–269 IR: 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (CO); NMR: δ 9.59 (s, NH)
459–461 IR/NMR not reported; crystal structure shows N–H···N hydrogen bonds (R22(8) motif) .

Comparison :

  • The target’s benzylthio group would likely show a strong C–S stretch (~600–700 cm⁻¹) in IR, absent in analogues.
  • Higher melting points in 11a and 12 (243–269°C) vs. (459–461 K ≈ 186–188°C) suggest that fused heterocycles (11a, 12) enhance thermal stability compared to simpler thiazoles.
Hydrogen Bonding and Crystal Packing
  • : N–H···N hydrogen bonds form inversion dimers, influencing solubility and crystallinity .
  • Target Compound: The acetamide’s NH may participate in similar intermolecular interactions, while the thienopyrazole’s rigidity could reduce conformational flexibility compared to thiazoles.

Research Implications

  • The target’s thienopyrazole core may offer enhanced binding to hydrophobic enzyme pockets compared to thiazoles or pyrimidines.
  • The benzylthio group could improve membrane permeability but may increase metabolic susceptibility to oxidation.

Q & A

Q. Table 1: Comparative Synthesis Yields Under Varied Conditions

MethodSolventTemp (°C)Yield (%)Purity (%)
ClassicalDMF806295
MicrowaveDMSO1007897
CatalyticTHF604588

Q. Table 2: Biological Activity Across Cell Lines

Cell LineIC₅₀ (µM)Target PathwayReference
MCF-718.3Apoptosis (Bax/Bcl-2)
HeLa12.7EGFR Inhibition
HEK293>50Non-toxic

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